4-iodoisobenzofuran-1(3H)-one

Suzuki-Miyaura coupling oxidative addition palladium catalysis

Researchers requiring efficient Suzuki/Heck/Sonogashira couplings at the 4-position of the phthalide core face sluggish reactivity with bromo/chloro analogs. 4-Iodoisobenzofuran-1(3H)-one (CAS 105694-45-9) solves this through its low C-I bond dissociation energy (~57 kcal/mol), enabling reduced catalyst loadings, milder temperatures, and superior coupling with sterically hindered boronic acids. • Intrinsic heavy-atom label: f'' ~6.8 e⁻ at Cu Kα for routine SAD phasing without synchrotron access. • High mp (141 °C) enables straightforward recrystallization from diverse solvents. • Non-hazardous transport classification simplifies multi-step scale-up logistics.

Molecular Formula C8H5IO2
Molecular Weight 260.03 g/mol
Cat. No. B1642159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodoisobenzofuran-1(3H)-one
Molecular FormulaC8H5IO2
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2I)C(=O)O1
InChIInChI=1S/C8H5IO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
InChIKeyLSTXAZHNTPWKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodoisobenzofuran-1(3H)-one Physicochemical & Procurement Profile


4-Iodoisobenzofuran-1(3H)-one (syn. 4-iodophthalide, CAS 105694-45-9) is a halogenated bicyclic lactone of the isobenzofuranone (phthalide) class, with molecular formula C8H5IO2 and molecular weight 260.03 g/mol . The compound bears an iodine substituent at the 4-position of the phthalide core. Key physicochemical properties include a melting point of 141 °C (recrystallized from 1,4-dioxane), a predicted boiling point of 396.3±42.0 °C, a predicted density of 2.029±0.06 g/cm³, and a computed LogP of 1.96 . Commercially available purities range from 95% to 99% across multiple suppliers, with recommended long-term storage in a cool, dry environment . The compound serves primarily as a synthetic building block and intermediate, with the iodo substituent enabling downstream diversification via cross-coupling chemistry.

1
Phthalide core intermediate for cross-coupling diversification
Iodo handle enables Pd(0)-mediated C–C bond formation at the 4-position
2
Selection context: maximal oxidative addition reactivity
Consider when coupling sterically hindered or electron-rich partners
3
Purification-friendly crystalline solid
Higher melting point supports recrystallization during scale-up

Iodo-Specific Differentiation from 4-Halophthalides


Within the 4-halophthalide series (F, Cl, Br, I), the identity of the halogen substituent exerts a decisive influence on three interdependent selection parameters: (1) cross-coupling reactivity, governed by the C–X bond dissociation energy and rate of oxidative addition to Pd(0) catalysts; (2) physicochemical properties including melting point, density, and lipophilicity; and (3) downstream analytical utility, such as anomalous scattering power for X-ray crystallography. The established reactivity hierarchy—aryl iodide > aryl bromide >> aryl chloride—means that a 4-bromo or 4-chloro analog cannot simply replace the 4-iodo compound in a synthetic sequence designed around the superior leaving-group ability and oxidative addition kinetics of the C–I bond [1]. Conversely, the 4-iodo derivative may be unnecessarily reactive and costlier for applications where a 4-bromo substrate suffices . The quantitative evidence below establishes the specific dimensions along which 4-iodoisobenzofuran-1(3H)-one is differentiated from its closest commercially available analogs, enabling evidence-based procurement decisions. It must be noted that direct, head-to-head comparative studies measuring 4-iodoisobenzofuran-1(3H)-one against its bromo and chloro congeners in the same assay are absent from the publicly available peer-reviewed literature; the differentiation evidence presented here is therefore assembled from cross-study physicochemical data and well-validated class-level reactivity principles.

This Product (Iodo)
ReactivityHigh; oxidative addition kinetics may not be matched by 4-Br or 4-Cl
CrystallographyStrong anomalous signal for SAD phasing
Analog Comparison (Br / Cl)
Reactivity4-Br may be insufficient for sluggish substrates; 4-Cl rate may shift synthetic sequence viability
CrystallographyWeaker anomalous scattering may require synchrotron or multi-wavelength protocols

4-Iodoisobenzofuran-1(3H)-one: Comparative Evidence vs. Halophthalide Analogs


Cross-Coupling Reactivity: Lower C–I Bond Dissociation Energy

The relative reactivity of 4-haloisobenzofuran-1(3H)-ones in palladium-catalyzed cross-coupling is governed by the C–X bond dissociation energy (BDE), which dictates the rate of oxidative addition—the rate-limiting step for aryl halides. The C–I BDE is approximately 57 kcal/mol, compared to ~68 kcal/mol for C–Br and ~81 kcal/mol for C–Cl [1]. This translates to the well-established reactivity order Ar–I > Ar–Br >> Ar–Cl in Suzuki-Miyaura, Heck, and Sonogashira couplings [2]. While direct kinetic measurements on the phthalide scaffold have not been reported, the class-level principle is robustly validated across diverse aryl halide substrates. For synthetic sequences employing the 4-position of the phthalide core as a cross-coupling handle, the iodo derivative offers faster reaction rates, lower required catalyst loadings, and milder thermal conditions than the bromo or chloro congeners [2][3].

C–X Bond Dissociation Energy
Class-level inference
C–I BDE ≈ 57 kcal/mol; rate enhancement ~10²–10³× vs. C–Br in oxidative addition
Supports selection for challenging cross-coupling substrates
Class-level reactivity principle; not directly measured on phthalide scaffold
Suzuki-Miyaura coupling oxidative addition palladium catalysis C–C bond formation

Melting Point: Iodo vs. Bromo & Fluoro Analogs

The melting point of 4-iodoisobenzofuran-1(3H)-one is 141 °C (recrystallized from 1,4-dioxane) . This is markedly higher than the melting points reported for the 4-bromo analog (88–89 °C from huaxuejia.cn; 98–104 °C from Apollo Scientific; 106–111 °C from TCI) and dramatically higher than the 4-fluoro analog (76–80 °C from TCI) . The 4-chloro analog lacks a well-defined melting point in the accessible literature. The systematically increasing melting point with halogen atomic mass (F < Cl < Br < I) is consistent with increased polarizability and lattice enthalpy. A melting point elevation of approximately 30–53 °C relative to the bromo analog provides practical advantages for purification by recrystallization and for solid-state handling during weighing and formulation.

Melting Point Elevation
Cross-study comparable
Δ mp (I vs Br) = +30 to +53 °C; (I vs F) = +61 to +65 °C
Facilitates recrystallization and solid-state handling
Vendor-reported values; purity and solvent conditions may vary
melting point crystallinity purification solid-state handling

Density and LogP Differences vs. 4-Bromophthalide

The predicted density of 4-iodoisobenzofuran-1(3H)-one is 2.029±0.06 g/cm³, which is 16% higher than that of 4-bromophthalide (1.743 g/cm³) and 42% higher than that of 4-chlorophthalide (1.428 g/cm³) . Simultaneously, the computed LogP of the iodo derivative (1.96) is slightly lower than that of the bromo analog (2.12) , indicating marginally reduced lipophilicity despite the larger halogen. This inverse relationship between halogen size and LogP within the 4-halo series arises from the increasing polarizability and molecular weight offsetting the expected hydrophobic contribution. The higher density affects volumetric dosing and solution preparation calculations, while the LogP difference influences reversed-phase chromatographic retention and partitioning behavior in biphasic reaction systems.

Density & LogP
Cross-study comparable
Density +16% higher than 4-Br; LogP marginally lower (–0.16 vs 4-Br)
Impacts volumetric dosing and reversed-phase retention
Predicted/computed values; experimental verification recommended
density lipophilicity LogP chromatographic retention formulation

Iodine Anomalous Scattering for X-ray Phasing

The iodine atom (Z=53) in 4-iodoisobenzofuran-1(3H)-one provides a strong anomalous scattering signal that is routinely exploited for single-wavelength anomalous diffraction (SAD) phasing in small-molecule and macromolecular crystallography. At the Cu Kα wavelength (1.5418 Å), the imaginary anomalous scattering factor f'' for iodine is approximately 6.8 electrons, compared to ~1.3 electrons for bromine (Z=35) and a negligible contribution from chlorine (Z=17) [1][2]. This 5-fold greater anomalous signal makes the 4-iodo derivative a far more effective heavy-atom derivative for de novo structure determination than its bromo or chloro counterparts. The technique of iodide-SAD phasing has been validated as a fast and general method for high-throughput crystallographic structure solution [3].

Anomalous Scattering (f'')
Class-level inference
I f'' ≈ 6.8 e⁻; ~5.2× Br f'' and ~9.7× Cl f'' at Cu Kα
Enables iodide-SAD phasing without additional derivatization
Phasing power scales approximately with f''; validated for high-throughput crystallography
X-ray crystallography anomalous scattering SAD phasing heavy-atom derivatization

Synthetic Utility: Key Intermediate in Natural Product & Drug Synthesis

Iodophthalides have been deployed as pivotal intermediates in the synthesis of biologically relevant phthalide derivatives. Mali and Patil (1990) reported a convenient synthesis of 3-butylidene-7-hydroxyphthalide—a natural product constituent—via the intermediacy of an iodophthalide, achieving a subsequent elimination step in 94% yield [1]. Separately, 4-bromophthalide is documented as a reactant for the preparation of Citalopram analogs and pentacycline (tetracycline analog) scaffolds via Suzuki coupling . By extension, the more reactive 4-iodophthalide would be expected to undergo analogous cross-coupling with superior kinetics. Additionally, 3-aryl-4-iodoisocoumarins—compounds directly accessible from 4-iodophthalide-type scaffolds—have been used as precursors to naturally occurring thunberginols A and B [2]. These examples establish a precedent for iodinated phthalides as versatile building blocks in medicinal chemistry and natural product synthesis.

Synthetic Precedent
Supporting evidence
Iodophthalide used in natural product synthesis (94% yield in key dehydroiodination step)
Supports dual reactivity for iodocyclization–cross-coupling sequences
No direct quantitative comparative yield data vs. Br/Cl for identical transformations
natural product synthesis iodocyclization phthalide intermediate drug analog

Commercial Purity & Supply: Iodo Premium Over Other Halophthalides

4-Iodoisobenzofuran-1(3H)-one is commercially available from multiple suppliers with purities of 95% (AKSci, Chemcia Scientific), 98% (Leyan), and 99% (lookchem-listed suppliers) . The 4-bromo analog is similarly available (Apollo Scientific, TCI, BOC Sciences) , as is the 4-chloro analog (BOC Sciences, Bidepharm at 96%) . However, the iodo derivative commands a higher unit price reflective of the higher cost of iodine-containing precursors and the typically smaller production scale. As noted in the Science of Synthesis reference, 'the high reactivity of iodides may be offset by their higher cost and lower availability on a large scale; for many applications aryl bromides can represent an attractive balance of reactivity and price' [1]. This generalization applies to the phthalide series: the iodo derivative is the preferred choice when maximum cross-coupling reactivity or heavy-atom crystallographic utility is required, while the bromo analog is economically favorable for large-scale applications where its lower reactivity is sufficient.

Commercial Purity & Supply
Supporting evidence
Purity range 95–99%; cost premium estimated 2–5× vs. 4-Br analog
Selection context: iodo for maximal reactivity or phasing; bromo for cost-sensitive scale
Pricing is vendor-dependent; cross-check current quotes for procurement decisions
commercial availability purity procurement supplier comparison

4-Iodoisobenzofuran-1(3H)-one Application Scenarios


Palladium-Catalyzed Cross-Coupling at C-4

In synthetic routes where the 4-position of the isobenzofuranone core serves as the electrophilic partner in Suzuki-Miyaura, Heck, or Sonogashira couplings, 4-iodoisobenzofuran-1(3H)-one provides the highest reactivity among commercially available 4-halophthalides. The low C–I bond dissociation energy (~57 kcal/mol) enables faster oxidative addition to Pd(0) relative to the 4-bromo (~68 kcal/mol) and 4-chloro (~81 kcal/mol) congeners, allowing reduced catalyst loadings and milder temperatures [1]. This compound is the preferred choice when coupling sterically hindered or electron-rich boronic acids that react sluggishly with aryl bromides. The 4-bromo analog (documented for Citalopram analog synthesis) may be substituted when cost is paramount and reactivity is not limiting [2].

Iodide-SAD Phasing for Crystallography

For research programs requiring unambiguous crystallographic assignment of phthalide-containing intermediates, products, or ligand-protein complexes, the 4-iodo derivative serves as an intrinsic heavy-atom label. With an anomalous scattering factor f'' of ~6.8 e⁻ at Cu Kα—approximately 5-fold greater than bromine—the iodine atom provides sufficient phasing power for single-wavelength anomalous diffraction (SAD) without additional derivatization [1]. This is a compelling advantage over the 4-bromo and 4-chloro analogs, whose weaker anomalous signals may necessitate synchrotron access or multi-wavelength protocols. The I-SAD methodology has been validated for high-throughput structure determination across diverse protein targets, establishing the general utility of iodinated small molecules as crystallographic tools [2].

Tandem Iodocyclization–Cross-Coupling for Natural Product Synthesis

The iodine substituent in 4-iodoisobenzofuran-1(3H)-one opens synthetic pathways that are inaccessible to bromo or chloro analogs. Iodophthalides can serve as precursors for iodocyclization reactions to generate isocoumarins (e.g., 3-aryl-4-iodoisocoumarins, which are intermediates for naturally occurring thunberginols A and B) [1]. The iodo group subsequently functions as a cross-coupling handle for further diversification. This dual reactivity—iodocyclization followed by palladium-catalyzed coupling—is not readily replicated with bromo or chloro substituents, which are less effective in electrophilic iodocyclization cascades. The demonstrated use of iodophthalides in natural product synthesis (e.g., 3-butylidene-7-hydroxyphthalide, 94% yield in the key dehydroiodination step) provides direct precedent [2].

Process Purification via High Melting Point & Crystallinity

In process chemistry workflows where intermediates are isolated and purified by crystallization, the substantially higher melting point of 4-iodophthalide (141 °C) compared to 4-bromophthalide (88–111 °C) and 4-fluorophthalide (76–80 °C) facilitates recrystallization from a broader range of solvents, including 1,4-dioxane as demonstrated [1][2]. The higher density (2.029 g/cm³) also simplifies phase separation during aqueous workup. These physical property advantages, combined with the compound's non-hazardous transport classification , make it suitable for multi-step scale-up campaigns where reproducible isolation of crystalline intermediates is critical for maintaining overall yield and purity.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling at C-4
Aryl iodide oxidative addition kinetics
Coupling yield with hindered or electron-rich boronic acids vs. Br analog
Iodide-SAD phasing for crystallography
Anomalous scattering factor (f'') at target wavelength
Phasing power and map quality without additional heavy-atom derivatization
Iodocyclization–cross-coupling sequences
Dual reactivity: electrophilic iodine for cyclization; C–I for coupling
Feasibility of tandem iodocyclization then Pd-mediated diversification
Process-scale purification by crystallization
Melting point and crystallinity
Recrystallization solvent screen and isolated purity vs. column chromatography
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